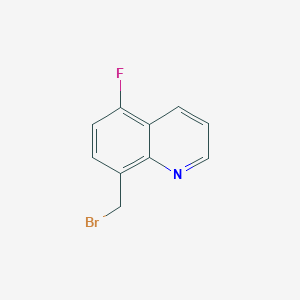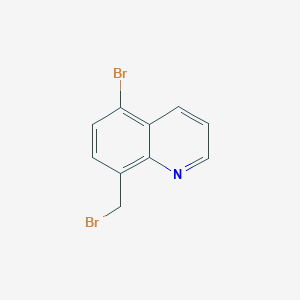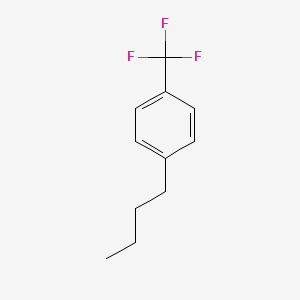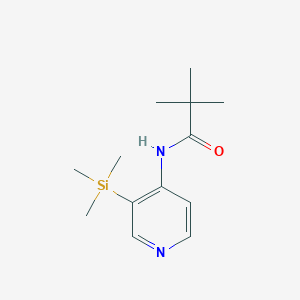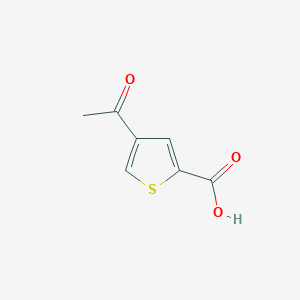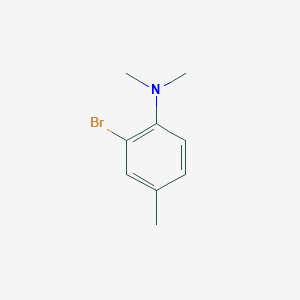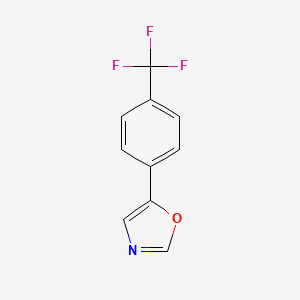
5-(4-(Trifluormethyl)phenyl)oxazol
Übersicht
Beschreibung
5-(4-(Trifluoromethyl)phenyl)oxazole is a useful research compound. Its molecular formula is C10H6F3NO and its molecular weight is 213.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-(Trifluoromethyl)phenyl)oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-(Trifluoromethyl)phenyl)oxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Immunoregulatorische Eigenschaften
5-(4-(Trifluormethyl)phenyl)oxazol: Derivate wurden auf ihre immunoregulatorischen Eigenschaften untersucht. Diese Verbindungen können in verschiedene Kategorien eingeteilt werden, wie z. B. Immunsuppressiva, Entzündungshemmer, Immunmodulatoren und Immunstimulanzien . Sie wurden in verschiedenen Modellen getestet, die residente Zellen von Nagetieren und Menschen, Zelllinien und experimentelle Tierkrankheitsmodelle umfassten, die menschlichen klinischen Situationen entsprechen. Die Aktivitäten dieser Verbindungen waren oft vergleichbar oder sogar höher als die registrierten Referenzmedikamente, mit geringer Toxizität und guter Bioaktivität bei niedrigen Dosen .
Antikrebsanwendungen
Es wurde berichtet, dass einige Derivate von This compound krebshemmende Eigenschaften besitzen. Diese Verbindungen waren Teil von Studien, die ihr Potenzial als Therapeutika gegen verschiedene Krebsarten untersuchen . Die spezifischen Mechanismen, durch die sie ihre krebshemmenden Wirkungen ausüben, sind Gegenstand laufender Forschung.
Antioxidans
Die antioxidative Kapazität von This compound-Derivaten wurde ebenfalls untersucht. Antioxidantien sind entscheidend bei der Bekämpfung von oxidativem Stress in Zellen, der zu chronischen Krankheiten wie Krebs und Herzerkrankungen führen kann. Das Potenzial dieser Verbindungen, als Antioxidantien zu wirken, deutet auf eine Rolle in der Präventivmedizin und Therapie hin .
Entzündungshemmende Wirkung
Entzündung ist eine biologische Reaktion auf schädliche Reize und eine Komponente vieler Krankheiten. This compound-Derivate haben in präklinischen Modellen vielversprechende entzündungshemmende Wirkungen gezeigt. Dies deutet auf ihre mögliche Verwendung bei der Behandlung von entzündlichen Erkrankungen hin .
Immunstimulation
Bestimmte This compound-Derivate wurden als Immunstimulanzien identifiziert. Diese Verbindungen könnten Anwendung bei Chemotherapiepatienten finden, bei denen eine Immunstimulation aufgrund der immunsuppressiven Natur von Krebsbehandlungen oft erforderlich ist .
Synthese komplexer Moleküle
This compound: dient als Baustein bei der Synthese komplexerer Moleküle. Seine Einarbeitung in größere Strukturen ist wertvoll bei der Entwicklung neuer Pharmazeutika und Materialien mit spezifischen gewünschten Eigenschaften .
Safety and Hazards
The safety data sheet for 5-(4-(Trifluoromethyl)phenyl)oxazole indicates that it is a highly flammable liquid and vapor. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and wearing protective gloves/protective clothing/eye protection/face protection .
Relevant Papers The search results included several relevant papers. For instance, a comprehensive review on the biological activities of oxazole derivatives was published in BMC Chemistry . Another paper discussed the use of 5-(4-(Trifluoromethyl)phenyl)oxazole in the synthesis of a wide range of trifluoromethyl-substituted pyrazoles, isoxazoles, oxazoles, thiazoles, imidazoles, and pyrimidines .
Eigenschaften
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-7(2-4-8)9-5-14-6-15-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLRTWJIGOPGAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90533377 | |
| Record name | 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90533377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87150-14-9 | |
| Record name | 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90533377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



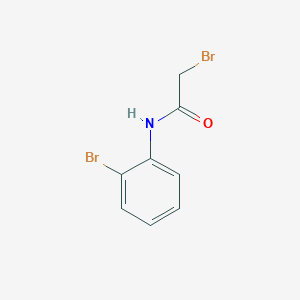

![2-[3-(Bromomethyl)phenyl]thiophene](/img/structure/B1338807.png)
